molecular formula C21H25N3O5S B2693901 N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide CAS No. 896292-76-5

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2693901
CAS No.: 896292-76-5
M. Wt: 431.51
InChI Key: QFCCXGUOHPLTNJ-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide is a structurally complex molecule featuring a pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide (oxalamide) linker connecting to a 2-methylphenyl group. The compound combines sulfonamide and diamide functionalities, which are common in pharmaceuticals and bioactive molecules. The 4-methoxybenzenesulfonyl moiety may enhance solubility and metabolic stability, while the pyrrolidine scaffold provides conformational rigidity compared to larger heterocycles like piperidine .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-6-3-4-8-19(15)23-21(26)20(25)22-14-16-7-5-13-24(16)30(27,28)18-11-9-17(29-2)10-12-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCXGUOHPLTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, starting from a linear amine, cyclization can be induced using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

  • Introduction of the Methoxybenzenesulfonyl Group: : The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions. This involves reacting the pyrrolidine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA).

  • Formation of the Ethanediamide Linkage: : The final step involves coupling the sulfonylated pyrrolidine with 2-methylphenyl ethanediamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring in the methoxybenzenesulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The methoxybenzenesulfonyl group can enhance the compound’s binding affinity and specificity. The ethanediamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it structurally and functionally with analogs from the provided evidence. Key differentiating factors include heterocyclic core, substituent electronic properties, and linker groups.

Table 1: Structural and Functional Comparison

Compound Name / Key Features Heterocyclic Core Sulfonamide Substituent Linker/Functional Group Notable Properties/Data Evidence Source
Target Compound Pyrrolidine 4-Methoxybenzene Ethanediamide Potential for H-bonding; moderate lipophilicity (inferred) N/A
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene 4-Chlorobenzene Sulfonamide High rigidity; chloro group increases electronegativity
Example 53 (Chromen-2-yl pyrazolo-pyrimidine sulfonamide) Pyrazolo-pyrimidine 2-Fluoro-N-isopropyl Amide MP: 175–178°C; mass: 589.1 (M+1)
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives Piperidine None (propionamide) Propionamide Synthesized via reductive amination; higher flexibility
Triazin-yl pyrrolidinyl compound () Pyrrolidine Dimethylamino-benzyl Complex triazine linker High polarity due to multiple amino groups

Heterocyclic Core

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine (5-membered ring) confers shorter bond lengths and reduced conformational flexibility compared to piperidine (6-membered) in compounds like W-15 and N-phenyl-N-(piperidin-4-yl)propionamide . This may influence receptor binding pocket interactions.

Substituent Effects

  • 4-Methoxybenzenesulfonyl vs. 4-Chlorobenzenesulfonyl (W-15) : The methoxy group in the target compound is electron-donating, increasing solubility but reducing electrophilicity compared to the electron-withdrawing chloro group in W-15 .
  • 2-Methylphenyl vs. Isopropyl (Example 53) : The 2-methylphenyl group in the target compound introduces steric hindrance and lipophilicity, whereas the isopropyl group in Example 53 may improve metabolic stability .

Linker Groups

  • Ethanediamide vs. Propionamide : The ethanediamide linker (N-C(=O)-C(=O)-N) in the target compound offers two hydrogen-bonding sites, contrasting with the single amide in Example 53 or propionamide derivatives . This could enhance crystallinity or intermolecular interactions.
  • Sulfonamide vs. Boronic Acid () : Sulfonamide groups (target and W-15) are more chemically stable under physiological conditions compared to boronic acid-containing intermediates in Example 53 .

Physicochemical Properties

  • Melting Point : Example 53 (175–178°C) suggests that fluorinated substituents increase melting points due to crystallinity. The target compound’s methoxy group may lower its melting point relative to chloro analogs .
  • Solubility: The 4-methoxy group in the target compound likely improves aqueous solubility compared to the triazin-yl compound in , which has multiple hydrophobic dimethylamino groups .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound is provided in the evidence.
  • Further Studies : Priority areas include solubility assays, receptor binding studies (e.g., sulfonamide-associated enzymes like carbonic anhydrase), and comparative crystallography with piperidine/pyrrolidine analogs .

Biological Activity

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide, commonly referred to by its chemical structure and CAS number (896286-52-5), is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O5S, with a molecular weight of 431.5 g/mol. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, contributing to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
CAS Number896286-52-5
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The pyrrolidine ring plays a crucial role in determining the compound's binding affinity to target proteins, which can lead to different pharmacological outcomes based on its stereochemistry and spatial orientation.

Target Proteins

Research indicates that compounds with similar structures often target specific receptors or enzymes involved in critical cellular processes. For instance, the sulfonamide group may enhance the compound's ability to interact with certain enzyme systems, potentially leading to inhibition or modulation of enzymatic activity.

Biochemical Pathways

The compound's interaction with biochemical pathways can influence various physiological processes, including:

  • Neurotransmission : Potential modulation of neurotransmitter release.
  • Inflammation : Possible anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Cell Proliferation : Effects on cellular growth and differentiation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Modifications to the structure of pyrrolidine derivatives have been reported to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Anticancer Activity : A study demonstrated that derivatives containing the pyrrolidine moiety exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms.
  • Anti-inflammatory Properties : In vivo studies have shown that certain derivatives can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

The synthesis involves a multi-step process beginning with sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation introduces the methyl group, followed by coupling with 2-methylphenyl ethanediamide via amidation. Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometric control of sulfonylation (1:1.2 molar ratio) and inert atmosphere for amidation .

Advanced: How can computational methods predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) are used to model interactions with putative targets like histamine H1/H4 receptors. The pyrrolidine and sulfonamide moieties show affinity for hydrophobic pockets, while the ethanediamide backbone forms hydrogen bonds with catalytic residues. Validate predictions via comparative analysis with structurally similar ligands (e.g., 4-methoxybutyrylfentanyl, which shares sulfonyl-pyrrolidine motifs). DFT calculations (B3LYP/6-31G*) assess electronic properties influencing binding .

Basic: What analytical techniques confirm the compound's molecular structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz, DMSO-d6) confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, pyrrolidine protons at δ 2.7–3.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 431.5 [M+H]+^+ with <2 ppm error.
  • X-ray Crystallography : SHELX software refines crystal structures, revealing torsional angles (e.g., 112° between pyrrolidine and benzenesulfonyl groups) critical for conformational stability .

Advanced: How can reaction yields be optimized given contradictory solvent effects in literature?

Design a Design of Experiments (DoE) matrix to systematically test variables:

  • Catalysts : Compare DMAP vs. pyridine in amidation (DMAP increases yield by 15% at 0°C).
  • Solvents : Dichloromethane (non-polar) vs. DMF (polar aprotic). DMF improves solubility but risks side reactions; use in ≤10% v/v.
  • Temperature : Kinetic studies show optimal sulfonylation at 0–5°C (90% yield vs. 70% at 25°C).
    Validate via HPLC (C18 column, 254 nm) to monitor intermediates and by-products .

Basic: What biological targets are hypothesized for this compound?

The pyrrolidine-sulfonamide scaffold suggests activity against neurological (e.g., serotonin transporters) and oncological targets (e.g., kinase inhibitors). In silico screening identifies homology with H1/H4 receptor ligands, while the ethanediamide group may inhibit metalloproteases. Preliminary assays using SH-SY5Y cells show IC50_{50} values of 12 µM for dopamine reuptake inhibition, though validation in primary neurons is pending .

Advanced: How to resolve discrepancies in reported bioactivity across studies?

Contradictory IC50_{50} values (e.g., 12 µM vs. 45 µM) may arise from:

  • Purity : Validate compound integrity via 1^1H NMR (≥95% purity) and LC-MS.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 ± 0.1).
  • Orthogonal Methods : Cross-validate using SPR (binding affinity) and functional cAMP assays.
    Replicate studies with blinded controls to minimize bias .

Basic: What are the stability profiles under varying storage conditions?

  • Thermal Stability : Degrades by 20% after 30 days at 40°C (HPLC area%).
  • Photostability : Protect from UV light; amber vials reduce degradation by 50% vs. clear glass.
  • Solution Stability : Store in anhydrous DMSO at -20°C; aqueous buffers (pH 7.4) show <5% hydrolysis over 72 hours .

Advanced: What strategies enhance enantiomeric purity during synthesis?

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation (ee >98%).
  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) separates diastereomers.
  • Crystallization : Diethyl ether/hexane recrystallization enriches the desired (S)-enantiomer by 90% .

Basic: What spectroscopic signatures distinguish this compound from analogs?

  • FT-IR : Strong sulfonyl S=O stretch at 1160 cm1^{-1} and amide C=O at 1650 cm1^{-1}.
  • UV-Vis : λmax_{max} at 275 nm (π→π* transition in benzene ring) with ε = 1.2 × 104^4 M1^{-1}cm1^{-1}.
  • NMR : Unique coupling between pyrrolidine-CH2_2 and benzenesulfonyl group (J = 7.2 Hz) .

Advanced: How to design SAR studies for optimizing potency?

  • Core Modifications : Replace 2-methylphenyl with 4-fluorophenyl to enhance lipophilicity (clogP +0.5).
  • Side Chains : Introduce carboxylate groups on ethanediamide to improve water solubility.
  • In Vivo Testing : Use zebrafish models for preliminary ADMET profiling (e.g., CNS penetration, hepatotoxicity) .

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